



Application Notes and Protocols for Zoldonrasib Administration in Preclinical Animal Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoldonrasib (also known as RMC-9805) is an orally bioavailable, covalent tri-complex inhibitor of the oncogenic KRAS G12D mutation.[1] This mutation is a significant driver in various difficult-to-treat cancers, including pancreatic ductal adenocarcinoma (PDAC), colorectal cancer (CRC), and non-small cell lung cancer (NSCLC).[2][3] **Zoldonrasib** employs a novel mechanism of action by selectively targeting the active, GTP-bound state of KRAS G12D (RAS(ON)).[2][4][5] It forms a tri-complex with cyclophilin A and the mutated KRAS G12D protein, leading to the inhibition of downstream signaling pathways and subsequent apoptosis in cancer cells.[1] Preclinical studies have demonstrated that **Zoldonrasib** can induce deep and durable tumor regressions in models of KRAS G12D-mutated cancers.[2][3]

These application notes provide detailed protocols for the preparation and administration of **Zoldonrasib** in preclinical animal models to aid researchers in evaluating its therapeutic potential.

Mechanism of Action: Targeting the Active KRAS G12D Mutant

Unlike KRAS G12C inhibitors that lock the protein in an inactive state, **Zoldonrasib** targets the active RAS(ON) conformation.[4][5] This is achieved through the formation of a stable tri-

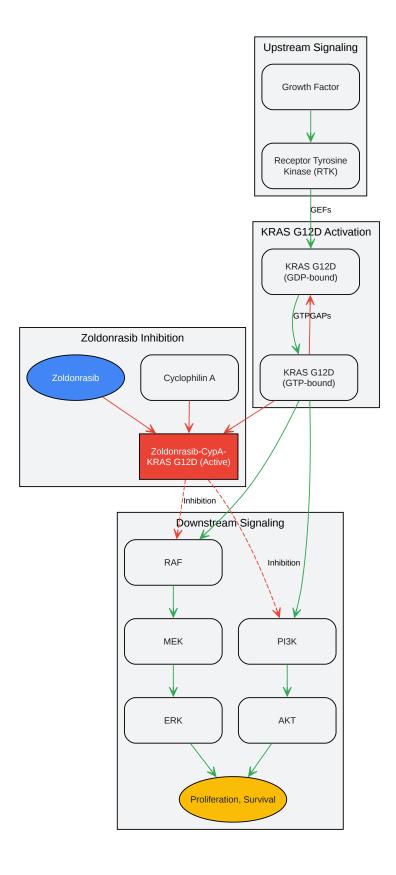


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complex between **Zoldonrasib**, the ubiquitously expressed chaperone protein cyclophilin A (CypA), and the KRAS G12D mutant protein. This interaction allows for a covalent and irreversible binding to the aspartic acid residue of the G12D mutation, effectively inhibiting its downstream signaling.[1][2] This mechanism is hypothesized to circumvent resistance mechanisms that can arise from upstream signaling activation.





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Caption: Zoldonrasib's mechanism of action on the KRAS G12D signaling pathway.



Preclinical Animal Models

Zoldonrasib has been evaluated in various preclinical cancer models harboring the KRAS G12D mutation. The choice of model is critical and depends on the specific research question.

Model Type	Description	Advantages
Syngeneic Models	Immunocompetent mice implanted with murine tumor cells. A notable model is the eCMT93 colorectal cancer model with an engineered KRAS G12D mutation.[4]	Intact immune system, allowing for the evaluation of immunomodulatory effects of the drug.
Xenograft Models	Immunodeficient mice implanted with human cancer cell lines or patient-derived tumors.	Allows for the study of the drug's effect on human tumors.
Genetically Engineered Mouse Models (GEMMs)	Mice engineered to develop spontaneous tumors driven by specific genetic mutations, such as KRAS G12D in the pancreas.	Closely mimics human tumor development and the tumor microenvironment.

Experimental Protocols

Zoldonrasib Formulation for Oral Administration in Mice

Zoldonrasib is orally bioavailable.[1] The following are two suggested formulations for preparing **Zoldonrasib** for oral gavage in mice.

Formulation 1: PEG300, Tween-80, and Saline

- Components:
 - Zoldonrasib (RMC-9805) powder
 - DMSO



- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Protocol:
 - Prepare a stock solution of **Zoldonrasib** in DMSO (e.g., 25 mg/mL).
 - For a final working solution, add the components sequentially: 10% DMSO (from stock),
 40% PEG300, 5% Tween-80, and 45% Saline.
 - Vortex thoroughly after the addition of each component to ensure a clear and homogenous solution.
 - If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
 - Prepare the formulation fresh daily.

Formulation 2: SBE-β-CD in Saline

- Components:
 - o Zoldonrasib (RMC-9805) powder
 - DMSO
 - SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline (e.g., 20% w/v)
- Protocol:
 - Prepare a stock solution of **Zoldonrasib** in DMSO.
 - For the final working solution, add the components sequentially: 10% DMSO (from stock)
 and 90% of the 20% SBE-β-CD in saline solution.
 - Vortex thoroughly to ensure complete dissolution.



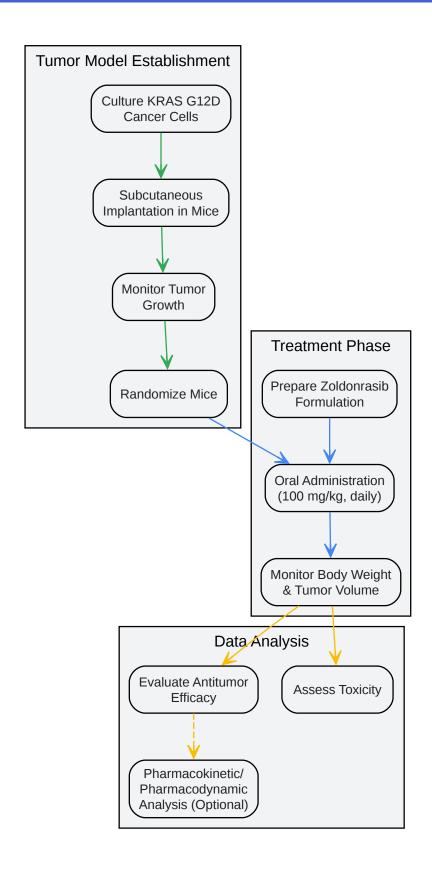
Prepare the formulation fresh daily.

Administration of Zoldonrasib in a Xenograft Mouse Model

This protocol provides a general guideline for administering **Zoldonrasib** to mice bearing subcutaneous xenograft tumors.

- Animal Model: Immunodeficient mice (e.g., NOD-SCID or NSG)
- Tumor Implantation:
 - Culture a human cancer cell line with a KRAS G12D mutation (e.g., from pancreatic or colorectal cancer).
 - Resuspend the cells in a suitable medium, such as a 1:1 mixture of culture medium and Matrigel.
 - Subcutaneously inject the cell suspension into the flank of each mouse.
 - Monitor tumor growth regularly with calipers.
- Dosing and Administration:
 - Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
 - Prepare the Zoldonrasib formulation as described above.
 - A reported effective dose in KRAS G12D xenograft models is 100 mg/kg, administered orally (p.o.) once daily.
 - Administer the calculated volume of the **Zoldonrasib** formulation to the treatment group via oral gavage.
 - Administer the vehicle control to the control group.
 - Monitor animal body weight and tumor volume throughout the study.





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Caption: General experimental workflow for Zoldonrasib administration in a xenograft model.



Data Presentation

Quantitative data from preclinical studies with **Zoldonrasib** is emerging. Below is a summary of the types of data that should be collected and presented.

Table 1: Preclinical Efficacy of Zoldonrasib

Animal Model	Cancer Type	Treatment Regimen	Outcome
KRAS G12D Xenograft	Not Specified	100 mg/kg, p.o., daily	Antitumor activity observed.
Syngeneic MSS RAS mutant CRC (eCMT93)	Colorectal Cancer	Zoldonrasib + RMC- 6236	60% complete regressions.[4]
Immunocompetent mouse models	PDAC and other KRAS G12D-driven cancers	Monotherapy	Significant antiproliferative activity and prolonged progression-free survival.[4]
Immunotherapy- resistant models	Not Specified	Zoldonrasib + anti- PD-1	Complete tumor eradication.[4]

Table 2: Preclinical Pharmacokinetics of Zoldonrasib

Detailed preclinical pharmacokinetic parameters such as Cmax, Tmax, and AUC in animal models are not yet publicly available. However, clinical data indicates that human exposures at therapeutic doses are within the range of preclinical exposures that induced tumor regressions.

Conclusion

Zoldonrasib is a promising KRAS G12D inhibitor with a unique mechanism of action. The protocols and information provided in these application notes are intended to guide researchers in the design and execution of preclinical studies to further investigate its therapeutic potential. Careful selection of animal models and appropriate formulation and administration techniques



are crucial for obtaining reliable and reproducible results. As more data becomes available, these protocols may be further refined.

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